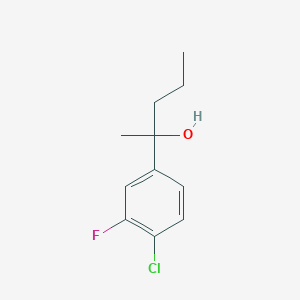
2-(4-Chloro-3-fluorophenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-fluorophenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-pentanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Reagents: 4-chloro-3-fluorobenzaldehyde, pentylmagnesium bromide, water for hydrolysis
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the phenyl ring to form cyclohexanol derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: Halogen exchange reactions where the chlorine or fluorine atoms are replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: 2-(4-Chloro-3-fluorophenyl)-2-pentanone
Reduction: 2-(4-Chloro-3-fluorocyclohexyl)-2-pentanol
Substitution: 2-(4-Iodo-3-fluorophenyl)-2-pentanol
科学研究应用
2-(4-Chloro-3-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-fluorophenyl)-2-butanol
- 2-(4-Chloro-3-fluorophenyl)-2-hexanol
- 2-(4-Chloro-3-fluorophenyl)-2-propanol
Uniqueness
2-(4-Chloro-3-fluorophenyl)-2-pentanol is unique due to its specific chain length and the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2-(4-Chloro-3-fluorophenyl)-2-pentanol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14ClF
- Molecular Weight : 216.68 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the following general steps:
- Formation of the Phenyl Group : The chlorofluorobenzene is reacted with a suitable alkylating agent to introduce the pentanol side chain.
- Reduction : The resulting intermediate undergoes reduction to yield the final alcohol product.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells via mitochondrial pathways.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the effects of various phenolic compounds, including derivatives of this compound, on human non-small cell lung cancer (NSCLC) cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
Compound IC50 (µM) Mechanism This compound 4.5 ± 0.5 Apoptosis induction 5-Fluorouracil 10.0 ± 1.0 DNA synthesis inhibition -
Antimicrobial Studies : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
属性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWHHUSCSHQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














